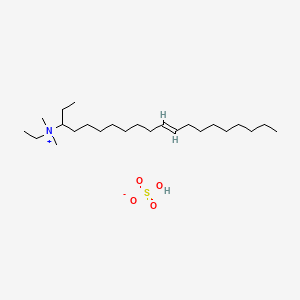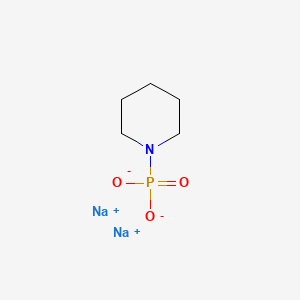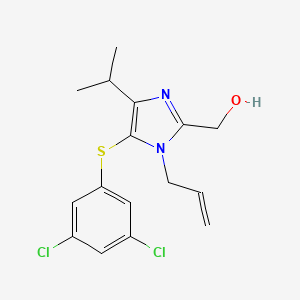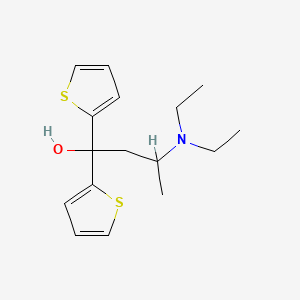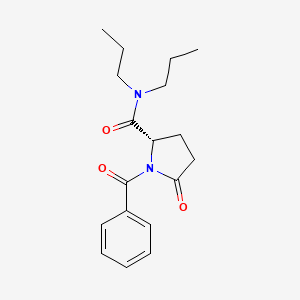
(S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-568-8, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Potassium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN) under controlled conditions. The reaction proceeds as follows:
KOH+NH4SCN→KSCN+NH3+H2O
In industrial production, potassium thiocyanate is often produced by reacting potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. The reaction conditions typically involve high temperatures and pressures to ensure complete conversion.
Chemical Reactions Analysis
Potassium thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN) under reducing conditions.
Substitution: Potassium thiocyanate can react with halogens to form thiocyanogen (SCN)2 and potassium halides (KX).
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques. For example, it is used in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biological research to study enzyme activities and protein interactions. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, potassium thiocyanate has been used as a diagnostic agent and in the treatment of certain medical conditions, such as hypertension.
Industry: It is used in the manufacturing of synthetic fibers, dyes, and photographic chemicals. It is also used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of potassium thiocyanate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. Additionally, potassium thiocyanate can form complexes with metal ions, which can alter their reactivity and availability in biological systems.
Comparison with Similar Compounds
Potassium thiocyanate can be compared with other similar compounds, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While all three compounds share similar chemical properties and applications, potassium thiocyanate is unique in its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required.
Similar compounds include:
- Sodium thiocyanate (NaSCN)
- Ammonium thiocyanate (NH4SCN)
- Calcium thiocyanate (Ca(SCN)2)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
Properties
CAS No. |
85760-90-3 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3/t15-/m0/s1 |
InChI Key |
VLJYURHJBDTROS-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


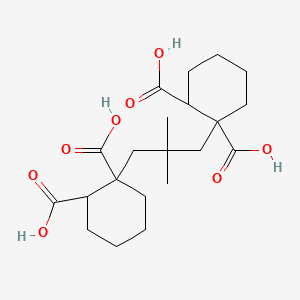
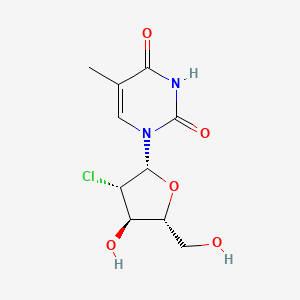
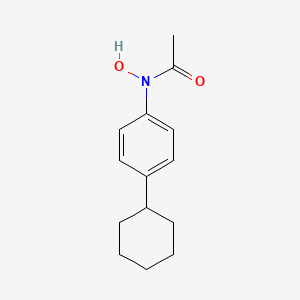

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)



